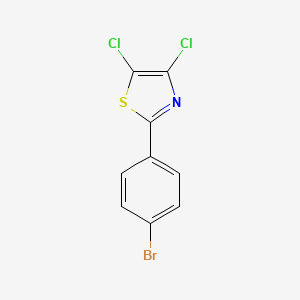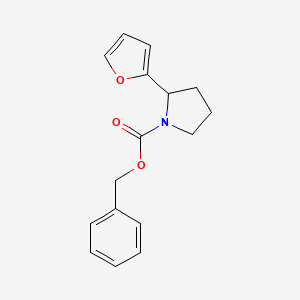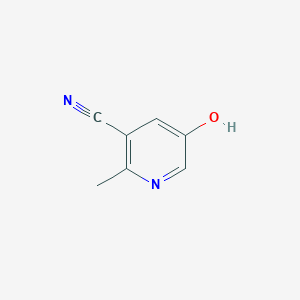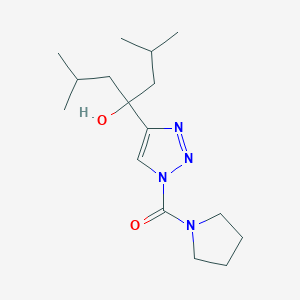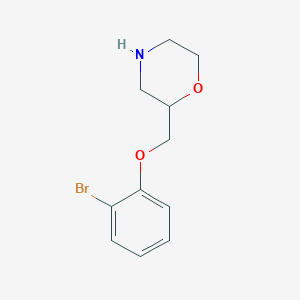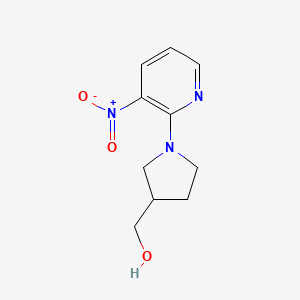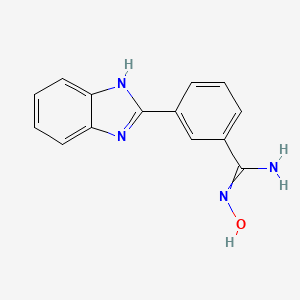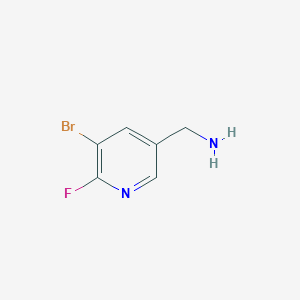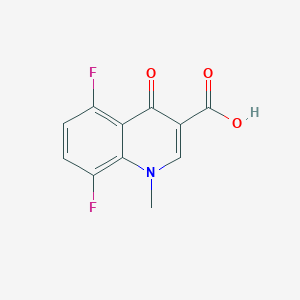
5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of fluorine atoms at positions 5 and 8, a methyl group at position 1, and a carboxylic acid group at position 3 on the quinoline ring. The presence of these substituents imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of fluorine atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Applications De Recherche Scientifique
5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound’s antibacterial properties make it a subject of study for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antibacterial agent, particularly against drug-resistant bacterial strains.
Industry: It is used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Mécanisme D'action
The antibacterial activity of 5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death.
Comparaison Avec Des Composés Similaires
5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: can be compared with other fluoroquinolones such as ciprofloxacin, norfloxacin, and ofloxacin. While all these compounds share a common quinolone core and exhibit antibacterial activity, the presence of different substituents imparts unique properties to each compound.
Similar Compounds
Ciprofloxacin: Contains a cyclopropyl group at position 1 and a piperazine ring at position 7.
Norfloxacin: Contains an ethyl group at position 1 and a piperazine ring at position 7.
Ofloxacin: Contains a methyl group at position 1 and a piperazine ring at position 7.
The unique combination of substituents in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H7F2NO3 |
|---|---|
Poids moléculaire |
239.17 g/mol |
Nom IUPAC |
5,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c1-14-4-5(11(16)17)10(15)8-6(12)2-3-7(13)9(8)14/h2-4H,1H3,(H,16,17) |
Clé InChI |
PUFKVOIPDQCNBY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)C2=C(C=CC(=C21)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


